molecular formula C24H34N2O3 B6028128 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B6028128
M. Wt: 398.5 g/mol
InChI Key: GQZWUMCBRFWDQE-UHFFFAOYSA-N
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Description

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexenyl acetyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl acetyl derivative. Finally, the methoxy-substituted phenyl group is introduced through a coupling reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclohexene-containing molecules. Examples include:

  • 1-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-one
  • 4-Acetyl-1,4-dimethyl-1-cyclohexene

Uniqueness

What sets 3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-18-15-21(29-2)11-12-22(18)25-23(27)13-10-20-9-6-14-26(17-20)24(28)16-19-7-4-3-5-8-19/h7,11-12,15,20H,3-6,8-10,13-14,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWUMCBRFWDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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